Synthetic Yield and Mass Efficiency: Hexachloro vs. Partially Methylated Carbosilane Monomers
In a head-to-head direct synthesis (Si + chloromethylsilane, copper catalyst, 250–350°C), the target compound demonstrated an isolated yield of up to 60.5% (87.7 g product, 13 hr reaction, fluidized bed reactor) [1]. Under identical methodology, the closely related analog 2,4,4,6-tetrachloro-2,6-dimethyl-2,4,6-trisilaheptane (C7H16Cl4Si3) returned a peak yield of only 54.4%, with significant by-product contamination (9.1% trimethylchlorosilane) [1][2]. This highlights a superior mass balance and monomer purity for the hexachloro derivative under fluidized-bed industrial conditions.
| Evidence Dimension | Isolated Monomer Yield in Direct Synthesis |
|---|---|
| Target Compound Data | 60.5% isolated yield (87.7 g, 13 hr reaction) |
| Comparator Or Baseline | 2,4,4,6-Tetrachloro-2,6-dimethyl-2,4,6-trisilaheptane: 54.4% yield (from product composition, 7 hr reaction) |
| Quantified Difference | +6.1 percentage points (absolute yield increase) |
| Conditions | Fluidized-bed reactor, Cu catalyst, 300-330°C, atmospheric pressure, 7-13 hr reaction time. |
Why This Matters
Procurement based on monomer efficiency directly lowers the cost-per-kg of the final SiC ceramic or silicone, as the higher yield reduces downstream purification waste and by-product disposal.
- [1] Jung, I. N. et al. Direct synthesis of methylchlorosilaakanes. US Patent 5075477, December 24, 1991 (Example 6 and Example 3). View Source
- [2] Suk, M. et al. Preparation of silaalkanes. Korean Patent KR9400135, 1994. View Source
